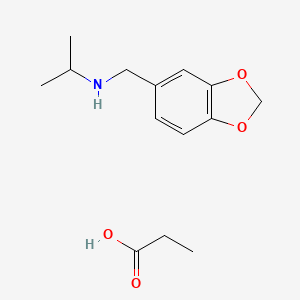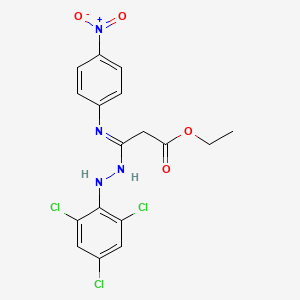
Aniline;formaldehyde;2-methylphenol;phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Cresol, phenol, aniline, formaldehyde polymer” is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. These resins are known for their high thermal stability, mechanical strength, and chemical resistance. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenolic resins involves the reaction of phenol, cresol, aniline, and formaldehyde. The reaction can be catalyzed by either acid or base. The initial step involves the formation of hydroxymethyl phenol through the reaction of phenol with formaldehyde. This hydroxymethyl group can further react with another phenol molecule or another hydroxymethyl group to form methylene or ether bridges .
The reaction conditions vary depending on the desired properties of the final polymer. For example, the polymerization can be carried out at elevated temperatures (typically between 60°C and 100°C) and under controlled pH conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
In industrial settings, phenolic resins are produced using either a one-step or two-step process In the one-step process, phenol and formaldehyde are reacted directly to produce a thermosetting network polymerThis prepolymer can then be molded and cured with additional formaldehyde and heat .
Chemical Reactions Analysis
Types of Reactions
Phenolic resins undergo various chemical reactions, including:
Oxidation: Phenolic resins can be oxidized to
Properties
CAS No. |
65761-29-7 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
aniline;formaldehyde;2-methylphenol;phenol |
InChI |
InChI=1S/C7H8O.C6H7N.C6H6O.CH2O/c1-6-4-2-3-5-7(6)8;2*7-6-4-2-1-3-5-6;1-2/h2-5,8H,1H3;1-5H,7H2;1-5,7H;1H2 |
InChI Key |
MDNQPLPQSFAEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O.C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Related CAS |
67990-55-0 65761-29-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


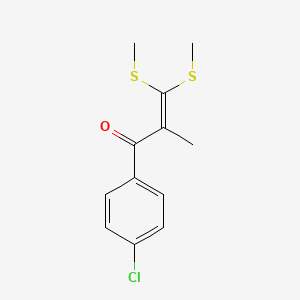
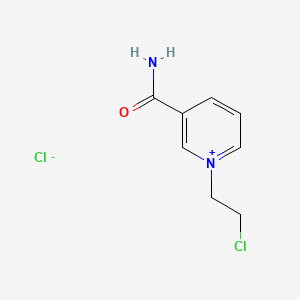
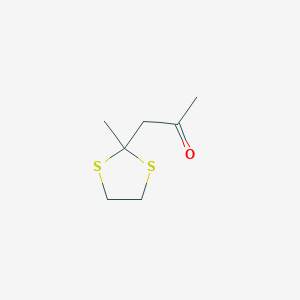
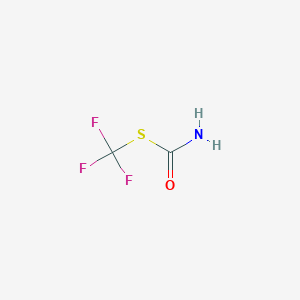

![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
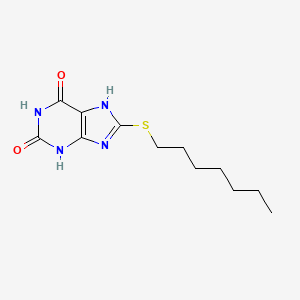
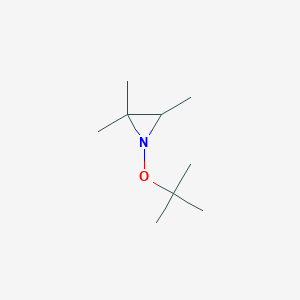
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)

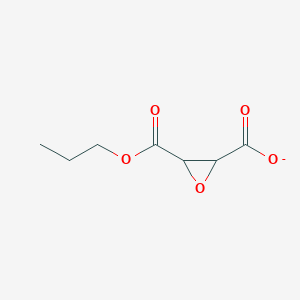
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
